(Z)-ethyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[6-acetamido-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-4-29-19(26)12-24-17-10-7-15(22-13(2)25)11-18(17)30-21(24)23-20(27)14-5-8-16(28-3)9-6-14/h5-11H,4,12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTCEUVNABASFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Ethyl ester group : Enhances solubility and bioavailability.
- Acetamido group : May play a role in interactions with biological targets.
- Benzo[d]thiazole moiety : Known for various biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Key mechanisms include:
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .
- Anti-inflammatory Effects : The benzo[d]thiazole derivatives are known to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways such as NF-κB .
- Antimicrobial Properties : Compounds with similar structural features have demonstrated efficacy against a range of pathogens, suggesting potential applications in treating infections .
Case Studies
-
Protective Role Against Ethanol-Induced Oxidative Stress :
- A study investigated the protective effects of a related thiazole derivative against ethanol-induced teratogenic effects in zebrafish. The compound significantly reduced oxidative damage and morphological defects caused by ethanol exposure, highlighting its potential as a therapeutic agent for fetal alcohol spectrum disorders (FASD) .
- Neuroprotective Effects :
-
Anticancer Activity :
- Structure-activity relationship studies revealed that thiazole derivatives can bind to antiapoptotic proteins (Bcl-2 family), enhancing cytotoxic effects against cancer cells. This suggests that (Z)-ethyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate may also possess anticancer properties .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anti-inflammatory and Analgesic Effects
Research indicates that thiazole derivatives, including (Z)-ethyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, exhibit significant anti-inflammatory properties. Studies have shown that these compounds can inhibit inflammatory mediators effectively.
Table 1: Summary of Anti-inflammatory Activity in Animal Models
| Compound Name | Dose (mg/kg) | Edema Reduction (%) | Reference |
|---|---|---|---|
| Compound A | 50 | 45 | |
| Compound B | 100 | 60 | |
| (Z)-ethyl ... | 50 | TBD | TBD |
In animal models, such as carrageenan-induced paw edema in rats, (Z)-ethyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate demonstrated a dose-dependent reduction in swelling compared to control groups.
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely documented, particularly their ability to induce apoptosis in cancer cell lines. In vitro studies have indicated that this compound can significantly inhibit the growth of various cancer cells.
Table 2: Anticancer Activity Against MCF-7 Cell Line
| Compound Name | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| Compound C | 10 | Apoptosis induction | |
| Compound D | 15 | Cell cycle arrest | |
| (Z)-ethyl ... | TBD | TBD | TBD |
In studies involving MCF-7 breast cancer cells, compounds similar to (Z)-ethyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exhibited significant cytotoxicity, suggesting its potential as an anticancer agent.
Case Studies
Several case studies highlight the efficacy of thiazole derivatives:
Case Study on Analgesic Efficacy : A study involving a derivative similar to (Z)-ethyl ... showed promising results in reducing pain responses in a rat model of neuropathic pain. The compound was administered at varying doses and demonstrated significant analgesic effects compared to standard analgesics.
Oncological Research : Another study tested thiazole derivatives for their ability to inhibit tumor growth in xenograft models. Results indicated that these compounds could significantly reduce tumor volume and weight, suggesting their potential as therapeutic agents in cancer treatment.
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The compound is typically synthesized via multi-step routes starting from benzo[d]thiazole precursors. Key steps include:
- Hantzsch thiazole synthesis : Reacting α-halocarbonyl compounds with thiourea derivatives under reflux conditions to form the thiazole core .
- Imination : Introducing the 4-methoxybenzoyl imino group via condensation reactions, often using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents .
- Esterification : Ethyl acetate moieties are incorporated through nucleophilic substitution or esterification reactions . Characterization involves NMR (1H/13C) and HPLC to confirm structure and purity .
Q. How is the compound characterized to confirm its structure and purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra identify functional groups (e.g., thiazole protons at δ 7.5–8.5 ppm, ester carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., observed m/z 443.5 matches theoretical for C21H21N3O5S) .
- HPLC : Purity >95% is achieved using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What functional groups influence its reactivity and biological activity?
Key groups include:
- Thiazole ring : Participates in π-π stacking with biological targets (e.g., enzymes) .
- Acetamido group (-NHCOCH3) : Enhances solubility and hydrogen-bonding interactions .
- 4-Methoxybenzoyl imino group : Modulates electron density, affecting electrophilic reactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve imination yields by stabilizing intermediates .
- Catalysts : Lewis acids (e.g., ZnCl2) accelerate thiazole cyclization .
- Temperature control : Step-wise heating (e.g., 60°C for imination, 80°C for esterification) minimizes side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves regioisomers .
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
| Substituent Change | Impact on Activity | Reference |
|---|---|---|
| Fluorine at C6 | Increased cytotoxicity (IC50 ↓30%) vs. chlorine analog | |
| Oxazole vs. thiazole | Reduced anti-inflammatory activity (COX-2 inhibition ↓50%) | |
| Methoxy → ethoxy | Improved metabolic stability (t1/2 ↑2.5x in liver microsomes) |
Q. How can spectral data inconsistencies be resolved during structural elucidation?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishes thiazole C-H couplings from aromatic protons) .
- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts, validating experimental data .
- X-ray crystallography : Resolves Z/E isomerism in the imino group (e.g., Z-configuration confirmed by dihedral angles) .
Q. What strategies address contradictions in biological activity data across studies?
- Standardized assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin) to reduce variability .
- Structure-Activity Relationship (SAR) : Correlate substituent electronic effects (Hammett σ values) with IC50 trends .
- Meta-analysis : Pool data from >5 studies to identify statistically significant trends (e.g., logP <3 enhances bioavailability) .
Methodological Considerations
Q. How to design in vitro assays to evaluate its biological activity?
- Target selection : Prioritize enzymes (e.g., COX-2, topoisomerase II) based on structural analogs .
- Dose-response curves : Test 0.1–100 μM concentrations in triplicate to calculate IC50 .
- Cytotoxicity controls : Include MTT assays on non-cancerous cells (e.g., HEK293) to assess selectivity .
Q. What analytical techniques quantify its stability under physiological conditions?
- LC-MS/MS : Monitors degradation in simulated gastric fluid (pH 2.0) and plasma .
- Circular Dichroism (CD) : Detects conformational changes in phosphate-buffered saline (PBS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
